2-Amino-3-methylbutan-1-ol oxalate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-methylbutan-1-ol typically involves the reduction of 2-Acetamido-3-methylbutanal using a reducing agent such as sodium borohydride. The reaction is carried out in an aqueous or alcoholic medium under controlled temperature conditions. The resulting product is then purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of 2-Amino-3-methylbutan-1-ol oxalate may involve the reaction of 2-Amino-3-methylbutan-1-ol with oxalic acid. This reaction is typically carried out in a solvent such as ethanol or methanol, and the product is isolated by filtration and drying .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-methylbutan-1-ol oxalate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, amines, and substituted amino alcohols .
Scientific Research Applications
2-Amino-3-methylbutan-1-ol oxalate has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals .
Mechanism of Action
The mechanism of action of 2-Amino-3-methylbutan-1-ol oxalate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a chiral ligand, binding to specific sites on enzymes and altering their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
DL-Valinol: A similar compound with the molecular formula C5H13NO.
Isoamyl alcohol: Another related compound with the molecular formula C5H12O.
L-Valinol: The L-enantiomer of DL-Valinol, with similar chemical properties
Uniqueness
2-Amino-3-methylbutan-1-ol oxalate is unique due to its oxalate moiety, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific chiral configurations and reactivity profiles .
Properties
Molecular Formula |
C7H15NO5 |
---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
2-amino-3-methylbutan-1-ol;oxalic acid |
InChI |
InChI=1S/C5H13NO.C2H2O4/c1-4(2)5(6)3-7;3-1(4)2(5)6/h4-5,7H,3,6H2,1-2H3;(H,3,4)(H,5,6) |
InChI Key |
KGICYQKQVXUSIX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CO)N.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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